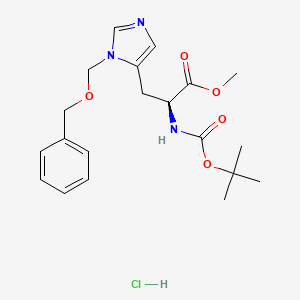

Boc-his(3-bom)-ome hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-his(3-bom)-ome hydrochloride is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxymethyl (Bom) group attached to the histidine molecule. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-his(3-bom)-ome hydrochloride typically involves the following steps:

Protection of Histidine: The histidine molecule is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Introduction of Benzyloxymethyl Group: The protected histidine is then reacted with benzyloxymethyl chloride in the presence of a base to introduce the benzyloxymethyl (Bom) group.

Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Boc-his(3-bom)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Boc-his(3-bom)-ome hydrochloride undergoes various chemical reactions, including:

Deprotection Reactions: The Boc and Bom protecting groups can be removed under acidic conditions, yielding free histidine.

Substitution Reactions: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon can remove the Bom group.

Substitution: Nucleophilic reagents such as sodium azide can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.

Major Products Formed

The major products formed from these reactions include free histidine, substituted histidine derivatives, and oxidized or reduced forms of the compound.

科学研究应用

Peptide Synthesis

Boc-His(3-Bom)-Ome HCl is primarily utilized in the synthesis of peptides due to its ability to form stable peptide bonds. Its unique structure allows for efficient coupling reactions while minimizing side reactions. The compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a key building block for complex peptide chains.

Key Features

- Stability : The Boc and Bom protecting groups provide stability under various reaction conditions, making it ideal for constructing intricate peptide sequences.

- Reactivity : The N-methyl ester facilitates nucleophilic attack by amines, leading to the formation of peptide bonds.

Bioconjugation

In bioconjugation techniques, this compound is used to attach peptides to other biomolecules or surfaces. This application is crucial for enhancing the specificity and efficacy of drug delivery systems. By conjugating peptides with targeting moieties, researchers can develop more effective therapeutic agents.

Applications in Drug Delivery

- Targeted Therapy : The compound can be used to create targeted delivery systems for cancer therapies, allowing for localized treatment with reduced side effects.

- Diagnostic Tools : It can also be employed in the development of diagnostic agents that require specific binding to biomolecules.

Drug Development

This compound has significant implications in drug development, particularly in creating peptide-based drugs. Its role in synthesizing histidine-containing peptides is vital since these peptides often exhibit biological activities relevant to therapeutic applications.

Therapeutic Applications

- Cancer Treatment : Histidine derivatives are being explored for their ability to target specific cancer pathways, potentially leading to innovative treatments.

- Antimicrobial Agents : The compound's derivatives may also be investigated for their antimicrobial properties, contributing to the development of new antibiotics.

Biological Studies

The compound is extensively used in biological studies involving histidine-containing peptides. Research has shown that these peptides play essential roles in various biological functions, including enzyme catalysis and metal ion coordination.

Research Insights

- Enzyme Activity : Histidine residues are often found in the active sites of enzymes, where they facilitate catalytic processes.

- Protein Stability : The ability of histidine to interact with metal ions contributes to the stabilization of protein structures, making it a focus of protein engineering studies.

作用机制

The mechanism of action of Boc-his(3-bom)-ome hydrochloride involves its interaction with specific molecular targets and pathways. The Boc and Bom groups protect the histidine molecule, allowing it to participate in selective reactions without interference from other functional groups. Upon deprotection, the free histidine can interact with enzymes and proteins, influencing their activity and function.

相似化合物的比较

Similar Compounds

Boc-his(3-bom)-oh: This compound is similar to Boc-his(3-bom)-ome hydrochloride but lacks the hydrochloride salt form.

Boc-his(3-bom)-ome: This compound is similar but does not include the hydrochloride form, affecting its solubility.

Boc-his(3-bom)-ome acetate: This compound is similar but uses an acetate salt instead of hydrochloride.

Uniqueness

Boc-his(3-bom)-ome hydrochloride is unique due to its enhanced solubility in water, making it more suitable for aqueous reactions and applications. The presence of both Boc and Bom protecting groups allows for selective reactions and deprotection steps, providing versatility in synthetic and research applications.

生物活性

Boc-His(3-Bom)-OMe HCl, also known as N-alpha-Boc-N-pi-benzyloxymethyl-L-histidine hydrochloride, is a modified amino acid derivative of histidine that plays a significant role in peptide synthesis and biological activity. This compound features a tert-butoxycarbonyl (Boc) group and a benzyloxymethyl (Bom) group, which are crucial for protecting the histidine residue during synthetic processes. The following sections detail its synthesis, biological activity, case studies, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Protection of Histidine : The histidine amino acid is first protected using the Boc group to prevent unwanted reactions during synthesis.

- Introduction of the Bom Group : The benzyloxymethyl group is introduced at the 3-position of the imidazole ring to enhance stability and reactivity control.

- Formation of the Methyl Ester : The compound is converted into its methyl ester form, which is essential for further peptide coupling reactions.

This process often employs automated peptide synthesizers to ensure consistency and efficiency in large-scale production .

Table 1: Key Steps in Synthesis

| Step | Description |

|---|---|

| 1. Protection | Use of Boc group on histidine |

| 2. Group Introduction | Addition of Bom group at the 3-position |

| 3. Ester Formation | Conversion to methyl ester |

2. Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis. Once deprotected, the histidine residue can participate in various biochemical processes:

- Enzyme Catalysis : Histidine is known for its role in the active sites of enzymes, facilitating catalytic functions through proton transfer and metal ion coordination.

- Metal Ion Coordination : The imidazole side chain of histidine can coordinate with metal ions, which is crucial for stabilizing protein structures and enhancing enzymatic activity.

Case Studies

Several studies have highlighted the importance of histidine residues in peptides synthesized with this compound:

- Peptide Conformation Studies : Research has shown that histidine residues significantly influence the conformation and stability of peptides. For instance, a study demonstrated that peptides containing Boc-His(3-Bom)-OMe exhibited enhanced stability compared to those without histidine .

- Enzymatic Activity Enhancement : In a study focused on enzyme kinetics, peptides synthesized with Boc-His(3-Bom)-OMe were found to have increased catalytic efficiency due to the favorable positioning of histidine in the active site .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Catalysis | Facilitates catalytic functions via proton transfer |

| Metal Ion Coordination | Stabilizes protein structures through metal binding |

| Peptide Stability | Enhances conformational stability in peptide chains |

3. Research Findings

Recent literature has explored various aspects of this compound:

- Structural Analyses : NMR studies have provided insights into the conformational preferences of peptides containing this compound, revealing how modifications at the imidazole ring can affect overall peptide structure .

- Comparative Studies : Comparative analyses with other histidine derivatives have shown that Boc-His(3-Bom)-OMe offers superior stability and reactivity control during peptide synthesis .

属性

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVJWDPSFJAGP-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。